molecular formula C7H7BrN2O3 B8588054 3-Methoxy-2-nitro-6-pyridylmethyl bromide

3-Methoxy-2-nitro-6-pyridylmethyl bromide

Cat. No.: B8588054
M. Wt: 247.05 g/mol
InChI Key: ZQBIIZGKJAAJOE-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitro-6-pyridylmethyl bromide is a useful research compound. Its molecular formula is C7H7BrN2O3 and its molecular weight is 247.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

6-(bromomethyl)-3-methoxy-2-nitropyridine

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-3-2-5(4-8)9-7(6)10(11)12/h2-3H,4H2,1H3

InChI Key

ZQBIIZGKJAAJOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)CBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A catalytic amount of α,α'-azobis(isobutyronitrile) was added to 3-methoxy-6-methyl-2-nitropyridine (described in Acta Chem. Scand., vol. 23, pages 1791-1796) (7.1 g), N-bromosuccinimide (7.1 g) and carbon tetrachloride (80 ml), and the mixture was refluxed for 16 hours. After the reaction, while the reaction mixture was still hot, it was suction-filtered to separate the insoluble succinimide. The filtrate was cooled to room temperature whereupon the unreacted 3-methoxy-6-methyl-2-nitropyridine precipitated as crystals. The crystals were separated by filtration. The residue was concentrated and then vacuum distilled to give 3-methoxy-2-nitro-6-pyridylmethyl bromide (2.1 g).
Quantity
0 (± 1) mol
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reactant
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7.1 g
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7.1 g
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reactant
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 3-methoxy-6-methyl-2-nitropyridine (10.08 g, 60 mmol), NBS (9.79 g, 55 mmol), and benzoyl peroxide (2 g, 6 mmol) in CCl4 (250 mL) was refluxed for 56 hours under nitrogen atmosphere. The reaction mixture was added 100 mL 1M NaOH aq. and extracted using ethyl acetate (3×300 mL). The combined organic layer was dried over Mg2SO4 and filtered. The solvent was evaporated to yield a brown oily. 1H-NMR (CDCl3): δ 3.99 (s, 3H, OCH3), 4.51 (s, 2H, CH2), 7.55 (d, 1H, J=8.8 Hz, Py-H), 7.70 (d, 1H, J=8.4 Hz, Py-H). HR-MS (ESI+) m/z 246.9600 [M+1]+ C7H7BrN2O3 requires 245.9640.
Quantity
10.08 g
Type
reactant
Reaction Step One
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Quantity
9.79 g
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reactant
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2 g
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reactant
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250 mL
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solvent
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100 mL
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reactant
Reaction Step Two

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